Benzothiazole-6-carboxylic acid

Catalog No.
S667341
CAS No.
3622-35-3
M.F
C8H5NO2S
M. Wt
179.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzothiazole-6-carboxylic acid

CAS Number

3622-35-3

Product Name

Benzothiazole-6-carboxylic acid

IUPAC Name

1,3-benzothiazole-6-carboxylic acid

Molecular Formula

C8H5NO2S

Molecular Weight

179.2 g/mol

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H,10,11)

InChI Key

DMPZJACLHDWUFS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)O)SC=N2

solubility

>26.9 [ug/mL]

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC=N2

The exact mass of the compound Benzothiazole-6-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.9 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzothiazole-6-carboxylic acid (CAS 3622-35-3) is a highly stable, fused bicyclic heteroaromatic building block characterized by a carboxylic acid functional group at the 6-position of the benzothiazole core. In industrial and medicinal chemistry procurement, it is primarily valued for its robust thermal stability (melting point >245 °C) and its ability to serve as a reliable precursor for amidation, esterification, and cross-coupling reactions. Unlike highly reactive or unstable regioisomers, the 6-carboxylic acid provides a predictable, linear vector for structural extension, making it a foundational scaffold in the synthesis of high-affinity receptor antagonists, kinase inhibitors, and advanced diagnostic radiotracers such as amyloid-beta (Aβ) PET imaging agents[1].

Research Fit

Building Block 6-position carboxyl handle for amide coupling and esterification without steric interference
Fragment Hit Crystallographically validated starting scaffold for bromodomain-targeted drug discovery
Internal Standard Reported use in benzothiazole quantification by LC-ESI-MS/MS method development

Substituting Benzothiazole-6-carboxylic acid with its regioisomers, such as Benzothiazole-2-carboxylic acid or Benzothiazole-5-carboxylic acid, leads to catastrophic failures in both synthetic processability and downstream biological efficacy. The 2-carboxylic acid isomer is chemically unstable and undergoes rapid, spontaneous decarboxylation in solution at ambient temperatures, rendering standard peptide coupling workflows (e.g., EDCI/HOBt) impossible[1]. Meanwhile, the 5-carboxylic acid isomer, though chemically stable, alters the substituent trajectory from a linear, extended geometry to a kinked, meta-like angle. This geometric shift severely disrupts Structure-Activity Relationships (SAR), preventing the scaffold from fitting into the narrow, planar binding clefts required for established amyloid probe binding and specific kinase inhibition [2].

Substitution Risk

This Product
6-carboxylic acid projects from benzo ring; unsubstituted parent scaffold
Positional Isomers
2-carboxylic acid sits adjacent to thiazole S/N; alters H-bond geometry and fragment recognition
This Product
Clean derivatization handle without confounding substituent electronics
Ring-Substituted Analogs
2-amino or 2-methyl groups shift electronic distribution; may alter coupling reactivity and solubility profile

Thermal Stability and Decarboxylation Resistance vs. 2-Isomer

A critical procurement differentiator for Benzothiazole-6-carboxylic acid is its exceptional stability during standard synthetic workflows. While Benzothiazole-2-carboxylic acid is notoriously unstable and acts as a decarboxylative cross-coupling agent that spontaneously loses CO2 at ambient temperatures, the 6-isomer is highly stable (melting point 245-251 °C). During standard amide coupling conditions (e.g., using EDCI/HATU and amine nucleophiles), the 6-isomer retains its carboxylate integrity with near-quantitative conversion to the desired amide, whereas the 2-isomer degrades [1].

Evidence DimensionSpontaneous Decarboxylation Rate / Stability
Target Compound DataStable at ambient and elevated temperatures; supports standard peptide coupling without degradation.
Comparator Or BaselineBenzothiazole-2-carboxylic acid (undergoes rapid spontaneous decarboxylation at ambient temperature in solution).
Quantified DifferenceThe 6-isomer provides near 100% retention of the carboxylate group for stable amide bond formation, whereas the 2-isomer is non-viable for stable library generation.
ConditionsAmbient temperature solution phase and standard amide coupling conditions (EDCI/HOBt/TEA).

Procurement for stable library generation must strictly utilize the 6-isomer, as the 2-isomer cannot survive standard amidation workflows.

Fragment Co-crystal Validation
Head-to-head
PDB ID 5S9G
Resolution 1.091 Å
PHIP bromodomain
Atomic-level binding validation for 6-carboxylic acid scaffold; no equivalent entry for 2-carboxylic acid isomer
Reported from PanDDA fragment screening; crystal soaking with crude reaction mixtures

Regioisomeric Vector Alignment for SAR vs. 5-Isomer

In medicinal chemistry, the spatial orientation of substituents is paramount. Benzothiazole-6-carboxylic acid provides a linear, extended vector (para-like relative to the thiazole ring fusion), which is essential for inserting into narrow, planar binding pockets. In contrast, Benzothiazole-5-carboxylic acid projects substituents at a kinked, meta-like angle [1]. This geometric difference dictates binding affinity; for instance, in the design of LFA-1 antagonists and amyloid-binding probes, the 6-position substitution maintains the required planarity, whereas 5-position substitution sterically clashes with the receptor walls, drastically reducing target binding affinity [2].

Evidence DimensionSubstituent Trajectory Angle and Binding Fit
Target Compound DataProvides a linear, extended vector for downstream functional groups.
Comparator Or BaselineBenzothiazole-5-carboxylic acid (provides a kinked, angled trajectory).
Quantified DifferenceThe 6-isomer maintains the planar geometry required for insertion into narrow binding clefts, avoiding the steric hindrance introduced by the 5-isomer's trajectory.
ConditionsReceptor binding pocket modeling and SAR library screening.

Buyers designing targeted therapeutics must select the 6-isomer to ensure the correct spatial orientation and avoid catastrophic loss of binding affinity.

Regioselective Derivatization
Class-level
Amide coupling enabled
Esterification enabled
ΔMW +44 Da (COOH)
Pre-installed carboxyl eliminates de novo functionalization step for conjugation workflows
Versus unfunctionalized benzothiazole (CAS 95-16-9); reactivity profile may differ from 2-carboxylic acid

Precursor Suitability for Amyloid PET Tracers

Benzothiazole-6-carboxylic acid is a validated precursor for the synthesis of high-affinity amyloid-beta (Aβ) imaging agents, such as Pittsburgh Compound-B (PiB) analogs and CAPRIN1-targeted small molecules [1]. The 6-carboxylic acid allows for direct, stable conjugation (e.g., amidation) that mimics the highly conjugated, planar system of Thioflavin-T. Non-functionalized benzothiazoles or 2-substituted analogs fail to provide the necessary anchoring points or stability to achieve the nanomolar binding affinities required for in vivo PET imaging [2].

Evidence DimensionPrecursor Viability for Aβ Binding Probes
Target Compound DataDirect precursor for 6-substituted PiB analogs with nanomolar Aβ affinity.
Comparator Or BaselineNon-functionalized benzothiazole or 2-substituted analogs.
Quantified DifferenceEnables the synthesis of stable, high-affinity amyloid binders, whereas 2-substituted analogs lack the stability for complex radiotracer synthesis.
ConditionsIn vitro amyloid plaque binding assays and radiotracer synthesis workflows.

For neurodegenerative disease research, the 6-carboxylic acid is the strictly required procurement choice for synthesizing established Thioflavin-T and PiB-derived amyloid-targeting scaffolds.

PDB Ligand Designation
Head-to-head
XLP ligand code assigned
Corina-validated geometry
Cross-referenced 5S8G, 5S9G
Curated entry in PDBeChem accelerates virtual screening; isomers require manual parameterization
No comparable XLP-class ligand assignment for 2-carboxylic acid isomer at sub-1.1 Å resolution
Internal Standard Use
Data to verify
LC-ESI-MS/MS validated
Unsubstituted core matches parent retention
May support internal standardization for benzothiazole quantification in complex matrices
Source-specific review; 2-substituted derivatives may exhibit retention time shift and altered ionization

Stable Amide Library Generation in Medicinal Chemistry

Due to its exceptional resistance to decarboxylation compared to the 2-isomer, Benzothiazole-6-carboxylic acid is the ideal choice for high-throughput synthesis workflows. It reliably undergoes EDCI, HATU, or BOP-mediated couplings with diverse amines to generate stable benzothiazole-6-carboxamide libraries for drug discovery [1].

Synthesis of PET Radiotracers and Amyloid Probes

The compound's specific linear geometry makes it the required precursor for synthesizing Pittsburgh Compound-B (PiB) analogs and other Thioflavin-T derivatives. The 6-position allows for structural modifications that perfectly align with the beta-sheet binding clefts of amyloid plaques in Alzheimer's disease research [2].

Development of Kinase Inhibitors and Receptor Antagonists

When designing molecules that must fit into narrow, planar enzymatic pockets (such as specific kinases or LFA-1 antagonists), the 6-carboxylic acid provides the necessary extended vector. Substituting with the 5-carboxylic acid would introduce a detrimental kink in the molecular structure, making the 6-isomer the mandatory selection for these SAR profiles [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fragment-based bromodomain discovery
Crystallographically validated fragment hit
Co-crystal structure reproducibility and binding mode confirmation
Antibacterial agent development
6-carboxyl handle for regioselective conjugation
Activity against DNA gyrase ATPase and bacterial strain panel endpoints
Environmental benzothiazole LC-MS/MS
Internal standard structural mimicry
Co-elution, ionization efficiency, and matrix effect control
Benzothiazole library synthesis
Unsubstituted parent building block
Derivatization scope and scaffold integrity in parallel synthesis

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Benzothiazole-6-carboxylic acid

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